4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
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Overview
Description
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]benzamide
- **4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]phenol
- **4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]pyridine
Uniqueness
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
58285-64-6 |
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Molecular Formula |
C10H9ClN4S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN4S/c1-6-9(16-10(12)13-6)15-14-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13) |
InChI Key |
FYYDAMCPSFBFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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